

Physical and chemical properties of 2-(4-Benzylpiperazin-1-yl)ethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Benzylpiperazin-1-yl)ethanamine

Cat. No.: B1273784

[Get Quote](#)

A Technical Guide to 2-(4-Benzylpiperazin-1-yl)ethanamine

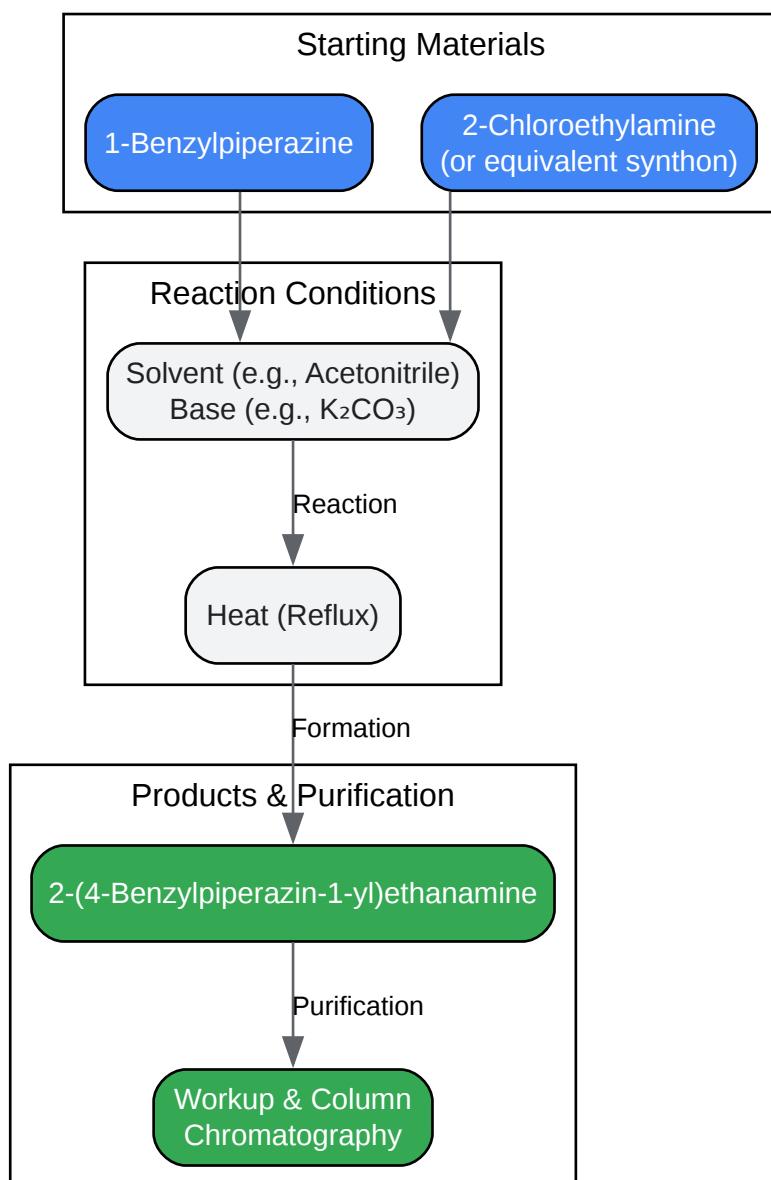
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, chemical characteristics, and relevant experimental protocols for **2-(4-Benzylpiperazin-1-yl)ethanamine**. This compound, a key building block in medicinal chemistry, is particularly noted for its role as a scaffold in the development of therapeutic agents.

Core Physical and Chemical Properties

2-(4-Benzylpiperazin-1-yl)ethanamine is an organic compound featuring a piperazine ring substituted with benzyl and aminoethyl groups. These functional groups dictate its chemical reactivity and physical characteristics. Its properties are summarized below.

Table 1: Physical and Chemical Properties of **2-(4-Benzylpiperazin-1-yl)ethanamine**


Property	Value	Source(s)
IUPAC Name	2-(4-benzyl-1-piperazinyl)ethanamine	N/A
CAS Number	4553-21-3	[1]
Molecular Formula	C ₁₃ H ₂₁ N ₃	[1]
Molecular Weight	219.33 g/mol	[1]
Physical Form	Oil	N/A
Density	1.053 ± 0.06 g/cm ³ (at 20°C)	[1]
Melting Point	247 °C	[1]
Boiling Point	118 °C	[1]
Flash Point	154.6 °C	[1]
Vapor Pressure	0.000118 mmHg at 25°C	[1]

Note: The reported melting point appears unusually high for a compound described as an oil and may refer to a salt form. The boiling point is likely measured under reduced pressure.

Experimental Protocols

The synthesis, analysis, and biological evaluation of **2-(4-Benzylpiperazin-1-yl)ethanamine** and its derivatives involve standard organic chemistry and biochemical assay techniques.

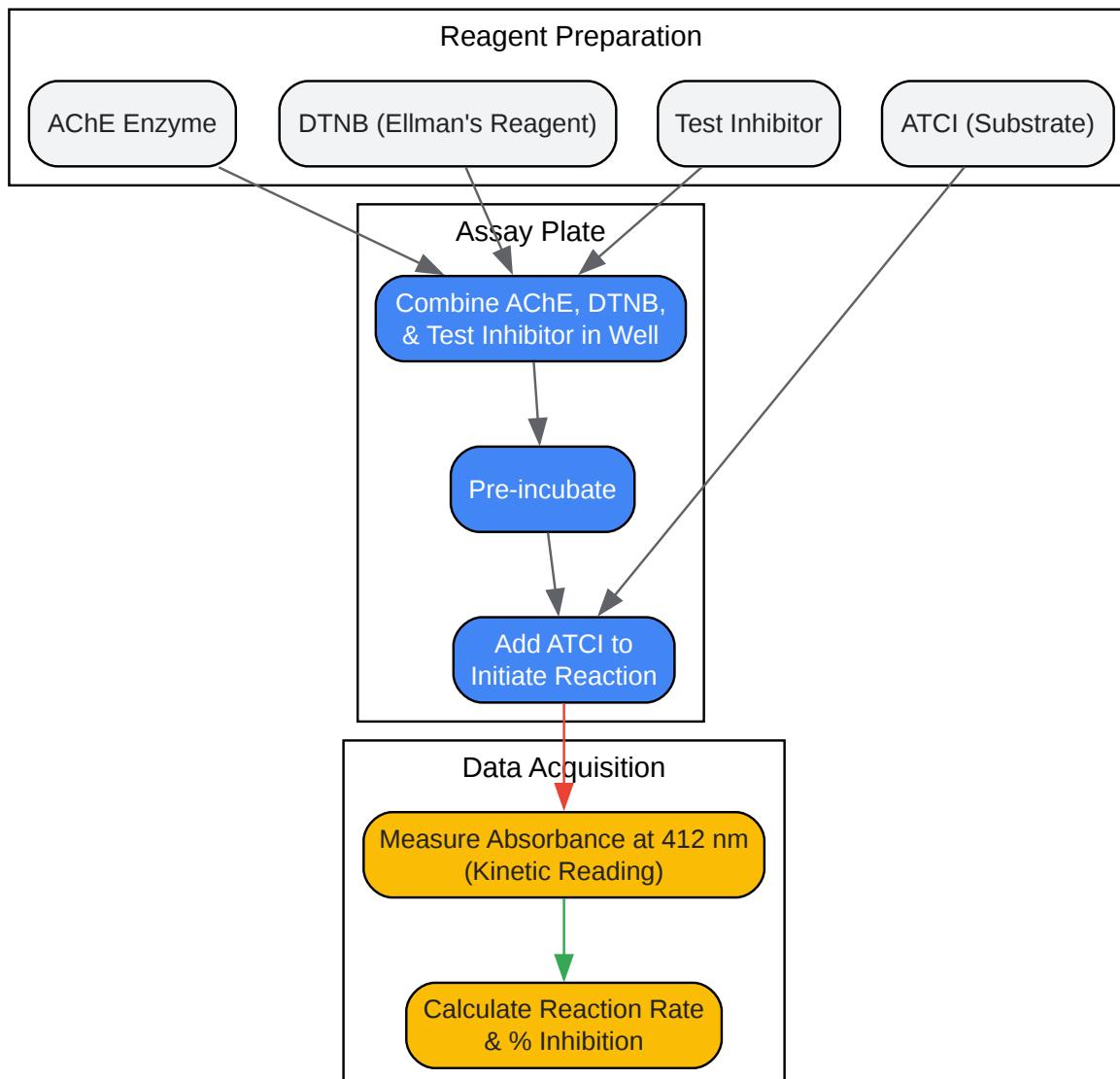
A common synthetic route involves the N-alkylation of a piperazine derivative. The target compound can be prepared by reacting 1-benzylpiperazine with a suitable 2-aminoethyl synthon, though a more frequent laboratory synthesis involves the alkylation of 1-benzylpiperazine with a 2-haloethylamine derivative, followed by deprotection if necessary. A generalized scheme starting from piperazine is also reported.[\[2\]](#)

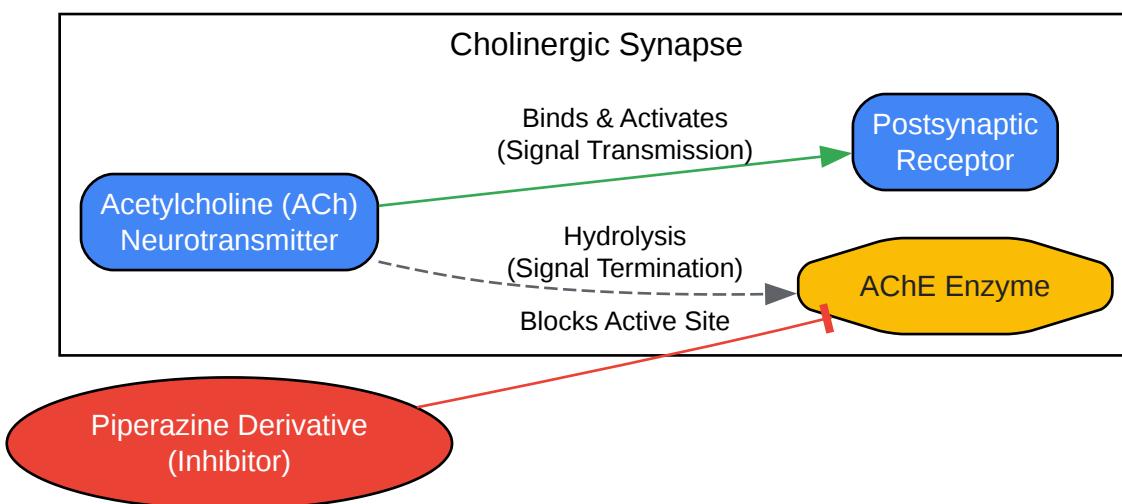
[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of the target compound.

GC-MS is a powerful technique for the identification and quantification of piperazine derivatives in various matrices.^{[3][4][5][6]} It provides both retention time data for separation and mass spectral data for structural confirmation.

Typical GC-MS Protocol:


- Sample Preparation: The compound is dissolved in a suitable organic solvent (e.g., methanol, dichloromethane). For complex matrices like plasma or urine, a liquid-liquid extraction or solid-phase extraction (SPE) step is performed to isolate the analyte.[5][6]
- Injection: A small volume (typically 1 μ L) of the prepared sample is injected into the GC.
- Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).[5] The column temperature is programmed to ramp up (e.g., starting at 100-120°C and increasing to 300°C) to separate the components based on their boiling points and interactions with the column's stationary phase.[4][5]
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting fragments are analyzed to produce a characteristic mass spectrum, which serves as a molecular fingerprint for identification.


Derivatives of **2-(4-Benzylpiperazin-1-yl)ethanamine** are frequently evaluated as acetylcholinesterase inhibitors. The most common method for this is the spectrophotometric assay developed by Ellman.[7][8][9][10]

Ellman's Method Protocol: The assay measures the activity of AChE by monitoring the formation of a yellow-colored product.[8]

- Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCl) into thiocholine and acetate. The produced thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to yield 5-thio-2-nitrobenzoate (TNB^{2-}), which is quantified by measuring its absorbance at 412 nm.[8][10]
- Procedure:
 - Reagents are prepared in a phosphate buffer (pH 8.0).[8]
 - In a 96-well plate, the AChE enzyme solution, DTNB, and the test inhibitor (a derivative of the title compound) are added to the wells and pre-incubated.[8]
 - The reaction is initiated by adding the substrate, ATCl.[8]

- The plate is immediately placed in a microplate reader, and the increase in absorbance at 412 nm is measured kinetically over several minutes.
- The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]
- 3. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. scholars.direct [scholars.direct]
- 6. scholars.direct [scholars.direct]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]

- 10. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(4-Benzylpiperazin-1-yl)ethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273784#physical-and-chemical-properties-of-2-4-benzylpiperazin-1-yl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com